Xanthine derivatives represent a significant class of heterocyclic compounds with a broad range of biological activities. These compounds are structurally similar to naturally occurring xanthines, such as caffeine and theobromine, and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. Researchers have explored various modifications to the core xanthine structure, leading to the development of numerous derivatives with diverse pharmacological profiles. [, , , , , , , , ]
Synthesis Analysis
The synthesis of xanthine derivatives typically involves multi-step reactions, often starting from readily available precursors like pyrimidines or purines. [] Common synthetic strategies include:
Alkylation and Arylation: Introducing alkyl or aryl groups at various positions on the xanthine core. []
Condensation Reactions: Forming heterocyclic rings fused to the xanthine scaffold. [, , ]
Substitution Reactions: Replacing existing substituents with desired functional groups. []
Molecular Structure Analysis
The biological activity of xanthine derivatives is highly dependent on the nature and position of substituents attached to the core structure. [, ] Modifications at specific positions can significantly influence:
Computational modeling and structure-activity relationship (SAR) studies are often employed to design and optimize xanthine derivatives with desired pharmacological properties. []
Mechanism of Action
Adenosine receptors are a prominent target for many xanthine derivatives, particularly those exhibiting antagonistic activity. [, , ] These receptors play crucial roles in various physiological processes, including:
Applications
Obesity: Compounds like the 3-methyl-1H-purine-2,6-dione derivative C-11 have shown potential as anti-obesity agents. []
Cancer: Certain xanthine derivatives have demonstrated anti-cancer activity against specific cancer cell lines, such as MCF-7 breast cancer cells. []
Diabetes: Xanthine derivatives have been investigated as potential dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. []
Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor, demonstrating an IC50 value of 23.5 nM. [] In vivo studies revealed its effectiveness in improving the pathological state of diabetic mice and exhibiting moderate antihyperglycemic activity compared to the drug Linagliptin in oral glucose tolerance tests. [] Molecular docking studies confirmed a favorable binding affinity between (R)-40 and the DPP-IV active site. []
Alogliptin and Linagliptin
Compound Description: Alogliptin and Linagliptin are both marketed drugs used in the treatment of Type 2 Diabetes. [] They function as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. []
Relevance: Although their specific structures are not detailed in the provided abstract, Alogliptin and Linagliptin serve as crucial reference points for understanding the structure-activity relationship of 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide. The research emphasizes that the design and molecular operations leading to the synthesis of (R)-40, a potent DPP-IV inhibitor structurally related to the main compound, were based on the similar binding modes of Alogliptin and Linagliptin. [] Therefore, understanding the structural features and binding interactions of these marketed drugs within the DPP-IV active site is crucial for predicting the potential activity and binding characteristics of the main compound. This knowledge forms the basis for further exploring potential therapeutic applications of 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, especially in the context of diabetes treatment.
Compound Description: [3H]Kf17837S is a radioligand with high selectivity for the adenosine A2A receptor. [] It exhibits a high binding affinity (Kd = 7.1 nM) to rat striatal membranes. []
Compound Description: MRE2028F20 exhibits potent and selective antagonism towards the human A2B adenosine receptor (hA2B AR) with a Ki value of 38 nM. [] It demonstrates remarkable selectivity against other adenosine receptor subtypes (hA1, hA2A, hA3) with Ki values exceeding 1000 nM. []
Compound Description: MRE2029F20 demonstrates exceptionally high affinity and selectivity for the human A2B adenosine receptor (hA2B AR). [] It exhibits a Ki value of 5.5 nM for hA2B AR, indicating potent binding, and demonstrates significant selectivity with Ki values exceeding 1000 nM for other adenosine receptor subtypes (hA1, hA2A, hA3). []
Compound Description: MRE2030F20 exhibits potent antagonism towards the human A2B adenosine receptor (hA2B AR) with a Ki value of 12 nM. [] It demonstrates high selectivity for hA2B AR, exhibiting Ki values greater than 1000 nM for other adenosine receptor subtypes (hA1, hA2A, hA3). []
Compound Description: Compound 1, a novel organic compound containing chalcogenamide groups, exhibits significant weight loss properties in a rat model of alimentary obesity induced by a high-fat diet. [] Administration of Compound 1 resulted in a substantial reduction in body weight, approaching the values observed in the control group fed a standard diet. []
Relevance: Although Compound 1 differs structurally from 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, its inclusion as a "related compound" in this context stems from its shared research focus on addressing obesity. The study highlights the need for "effective and safe pharmacorrection medications for the first-degree obesity treatment," linking it to the broader field of obesity research. [] While their structures and mechanisms of action may differ significantly, both compounds are being investigated for their potential in combating obesity, making them indirectly related in the context of this research area.
Compound Description: Compound 2 is a novel organic compound containing chalcogenamide groups. [] It exhibits potential weight loss properties in a rat model of alimentary obesity induced by a high-fat diet, although its effect was less pronounced compared to Compound 1. []
Relevance: Despite the structural dissimilarity between Compound 2 and 1-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, its inclusion as a "related compound" arises from the shared research context of obesity. The study emphasizes the need for effective and safe weight loss medications, directly connecting it to the broader field of obesity research. [] Although their structures and mechanisms of action may differ considerably, both compounds are being investigated for their potential in tackling obesity, establishing an indirect relationship within this research domain.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.